

A Technical Guide to the Chirality and Absolute Configuration of D-Valinol

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Compound of Interest

Compound Name: *D-Valinol*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Valinol, a chiral amino alcohol, is a critical building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry plays a pivotal role in determining the biological activity and efficacy of the final products. This technical guide provides an in-depth analysis of the chirality and absolute configuration of **D-Valinol**. It details the assignment of its absolute configuration using the Cahn-Ingold-Prelog (CIP) rules, outlines experimental protocols for its enantioselective synthesis, and describes methods for the experimental determination of its absolute configuration. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this important chiral molecule.

Introduction

D-Valinol, systematically named (2R)-2-amino-3-methyl-1-butanol, is the enantiomer of L-Valinol. The "D" designation historically refers to its relationship to D-glyceraldehyde. However, the unambiguous descriptor of its three-dimensional arrangement of atoms is the (R/S) nomenclature based on the Cahn-Ingold-Prelog (CIP) priority rules. The precise control and confirmation of its stereochemistry are paramount in its applications, particularly in the pharmaceutical industry where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Physicochemical and Chiroptical Properties of D-Valinol

A summary of the key quantitative data for **D-Valinol** is presented in Table 1. These properties are essential for its identification, characterization, and quality control.

Property	Value	Reference(s)
Systematic Name	(2R)-2-amino-3-methylbutan-1-ol	[1]
Synonyms	(R)-(-)-2-Amino-3-methyl-1-butanol, D-2-Amino-3-methyl-1-butanol	[1]
CAS Number	4276-09-9	[1]
Molecular Formula	C ₅ H ₁₃ NO	[1]
Molecular Weight	103.16 g/mol	[1]
Melting Point	29-31 °C	
Boiling Point	63–65 °C at 0.9 mmHg	
Optical Rotation [α] _{D20}	-14.6° (neat)	

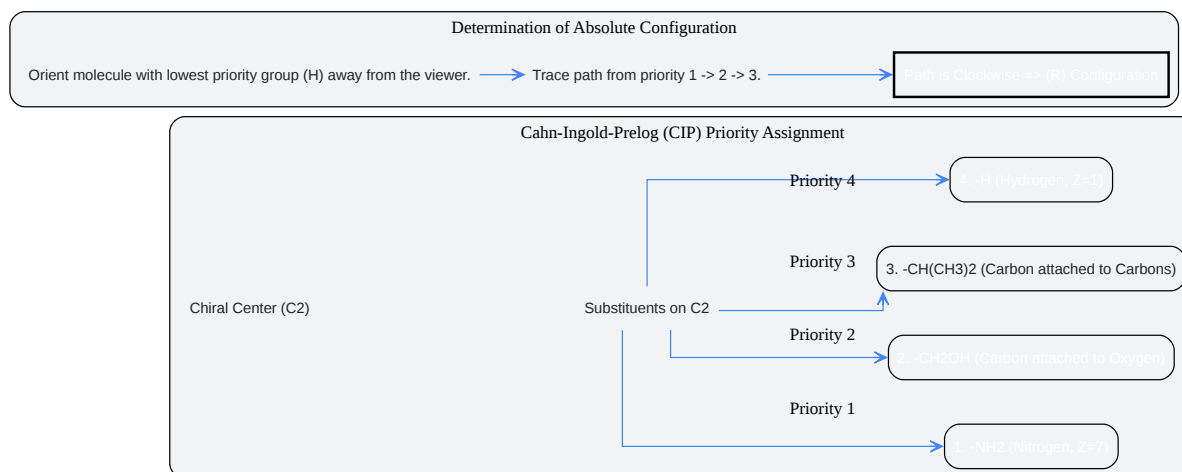
Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of the stereocenter in **D-Valinol** is designated as (R). This is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules.

Step-by-Step Assignment of the Absolute Configuration of D-Valinol

- Identify the Chiral Center: The chiral center in **D-Valinol** is the carbon atom bonded to the amino group (-NH₂), the hydroxymethyl group (-CH₂OH), the isopropyl group (-CH(CH₃)₂), and a hydrogen atom (-H).

- Assign Priorities to the Substituents: Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.
 - Priority 1: The Nitrogen atom of the amino group (-NH₂) has the highest atomic number (Z=7).
 - Priority 2: The Carbon atom of the hydroxymethyl group (-CH₂OH) is attached to an Oxygen atom (Z=8), giving it a higher priority than the isopropyl group's carbon, which is attached to other carbons.
 - Priority 3: The Carbon atom of the isopropyl group (-CH(CH₃)₂) is attached to two other carbon atoms.
 - Priority 4: The Hydrogen atom (-H) has the lowest atomic number (Z=1).
- Orient the Molecule: The molecule is oriented so that the lowest priority group (the hydrogen atom) is pointing away from the viewer (represented by a dashed bond).
- Determine the Direction of Decreasing Priority: With the lowest priority group in the back, the direction from the highest priority group (1) to the second highest (2) to the third highest (3) is observed. For **D-Valinol**, this direction is clockwise.
- Assign the Configuration: A clockwise direction corresponds to an (R) configuration.



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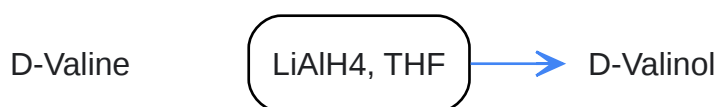
Figure 1: Cahn-Ingold-Prelog (CIP) priority rules for **D-Valinol**.

Experimental Protocols

Enantioselective Synthesis of D-Valinol

Enantiomerically pure **D-Valinol** is commonly synthesized by the reduction of the corresponding amino acid, D-valine. The following protocol is adapted from a procedure for the synthesis of L-valinol and is applicable to the synthesis of **D-Valinol**.

Reaction Scheme:



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Figure 2: Synthesis of **D-Valinol** from D-Valine.

Materials:

- D-Valine
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Ethyl ether
- 15% aqueous Sodium hydroxide (NaOH)
- Anhydrous sodium sulfate (Na₂SO₄)
- Nitrogen gas
- Ice bath

Procedure:

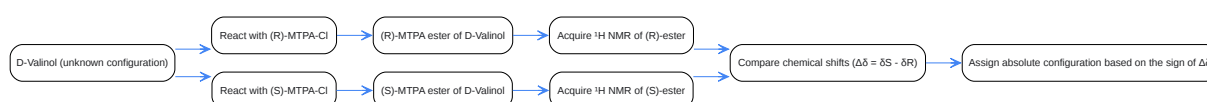
- **Reaction Setup:** An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.
- **LAH Suspension:** A suspension of lithium aluminum hydride (1.5 molar equivalents relative to D-valine) in anhydrous THF is prepared in the reaction flask.
- **Addition of D-Valine:** The mixture is cooled to 10°C in an ice bath. D-valine (1.0 molar equivalent) is added in portions over 30 minutes, controlling the rate of addition to manage the evolution of hydrogen gas.

- **Reflux:** After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then refluxed for 16 hours under a nitrogen atmosphere.
- **Quenching:** The reaction mixture is cooled to 10°C in an ice bath and diluted with ethyl ether. The reaction is carefully quenched by the sequential and slow addition of water, followed by 15% aqueous sodium hydroxide, and finally more water. Caution: The quenching of LiAlH₄ is highly exothermic and produces hydrogen gas. This step must be performed with extreme care in a well-ventilated fume hood.
- **Work-up:** The resulting white precipitate is removed by filtration. The filter cake is washed with ethyl ether.
- **Extraction and Drying:** The organic filtrates are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude **D-Valinol** is purified by vacuum distillation to yield a clear liquid or a low-melting solid.

Experimental Determination of Absolute Configuration by Mosher's Method

Mosher's method is a reliable NMR spectroscopic technique for determining the absolute configuration of chiral secondary alcohols and amines. It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, α -methoxy- α -trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of their ¹H NMR spectra.

Workflow:



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Figure 3: Workflow for Mosher's Method.

Protocol:

- Esterification:
 - Divide the **D-Valinol** sample into two portions.
 - React one portion with (R)-(-)- α -methoxy- α -trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or triethylamine) to form the (R)-MTPA ester.
 - React the second portion with (S)-(+)- α -methoxy- α -trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) under the same conditions to form the (S)-MTPA ester.
 - Purify both diastereomeric esters by chromatography.
- ^1H NMR Spectroscopy:
 - Acquire high-resolution ^1H NMR spectra for both the (R)-MTPA and (S)-MTPA esters in the same deuterated solvent (e.g., CDCl_3).
 - Carefully assign the proton signals for the substituents attached to the stereocenter.
- Data Analysis:
 - Calculate the difference in chemical shifts ($\Delta\delta$) for corresponding protons in the two diastereomers using the formula: $\Delta\delta = \delta\text{S} - \delta\text{R}$.
 - Based on the established model for Mosher's esters, protons on one side of the MTPA plane will have positive $\Delta\delta$ values, while protons on the other side will have negative $\Delta\delta$ values.
 - By analyzing the signs of the $\Delta\delta$ values for the protons of the isopropyl and hydroxymethyl groups, the absolute configuration of the original **D-Valinol** can be deduced. For an (R)-alcohol, the protons on the right side of the Fischer projection will have a positive $\Delta\delta$, and those on the left will have a negative $\Delta\delta$.

Other Experimental Techniques for Absolute Configuration Determination

While Mosher's method is a powerful tool, other techniques can also be employed to determine the absolute configuration of **D-Valinol**.

- **X-ray Crystallography:** This is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule.
- **Circular Dichroism (CD) Spectroscopy:** This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be compared to a known standard or to theoretical calculations to determine the absolute configuration.

Conclusion

The (R) absolute configuration of **D-Valinol** is a fundamental aspect of its chemical identity, profoundly influencing its utility in asymmetric synthesis and drug development. The Cahn-Ingold-Prelog rules provide a systematic method for its assignment. Enantioselective synthesis, typically through the reduction of D-valine, allows for its preparation with high optical purity. The absolute configuration can be unequivocally determined through experimental techniques such as X-ray crystallography and circular dichroism, with Mosher's method offering a reliable NMR-based alternative. A thorough understanding and application of these principles and protocols are essential for any scientist working with this versatile chiral building block.

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